

# Ganoderic Acids T-Q: A Technical Guide to Their Neuraminidase Inhibitory Activity

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## Compound of Interest

Compound Name: Ganoderic Acid T-Q

Cat. No.: B1590801

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This technical guide provides an in-depth analysis of the neuraminidase inhibitory activities of Ganoderic Acids T and Q, triterpenoids isolated from the medicinal mushroom *Ganoderma lingzhi* (formerly known as *Ganoderma lucidum*). This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying mechanisms and workflows for researchers in virology and drug discovery.

## Core Findings

Ganoderic Acids T-Q and TR have been identified as potent inhibitors of neuraminidase (NA) from H5N1 and H1N1 influenza virus strains.<sup>[1][2][3]</sup> Structure-activity relationship studies suggest that the triterpenoid structure of these compounds is a promising scaffold for designing novel neuraminidase inhibitors.<sup>[1][2][3]</sup>

## Quantitative Inhibitory Data

The inhibitory effects of **Ganoderic Acid T-Q** have been quantified against various influenza A neuraminidase subtypes. The following table summarizes the reported 50% inhibitory concentrations (IC<sub>50</sub>).

Compound	NA Subtype	IC50 (μM)
Ganoderic Acid T-Q	H1N1	5.6 ± 1.9
Ganoderic Acid T-Q	H5N1	1.2 ± 1.0
Ganoderic Acid TR	H1N1	4.6 ± 1.7
Ganoderic Acid TR	H5N1	10.9 ± 6.4

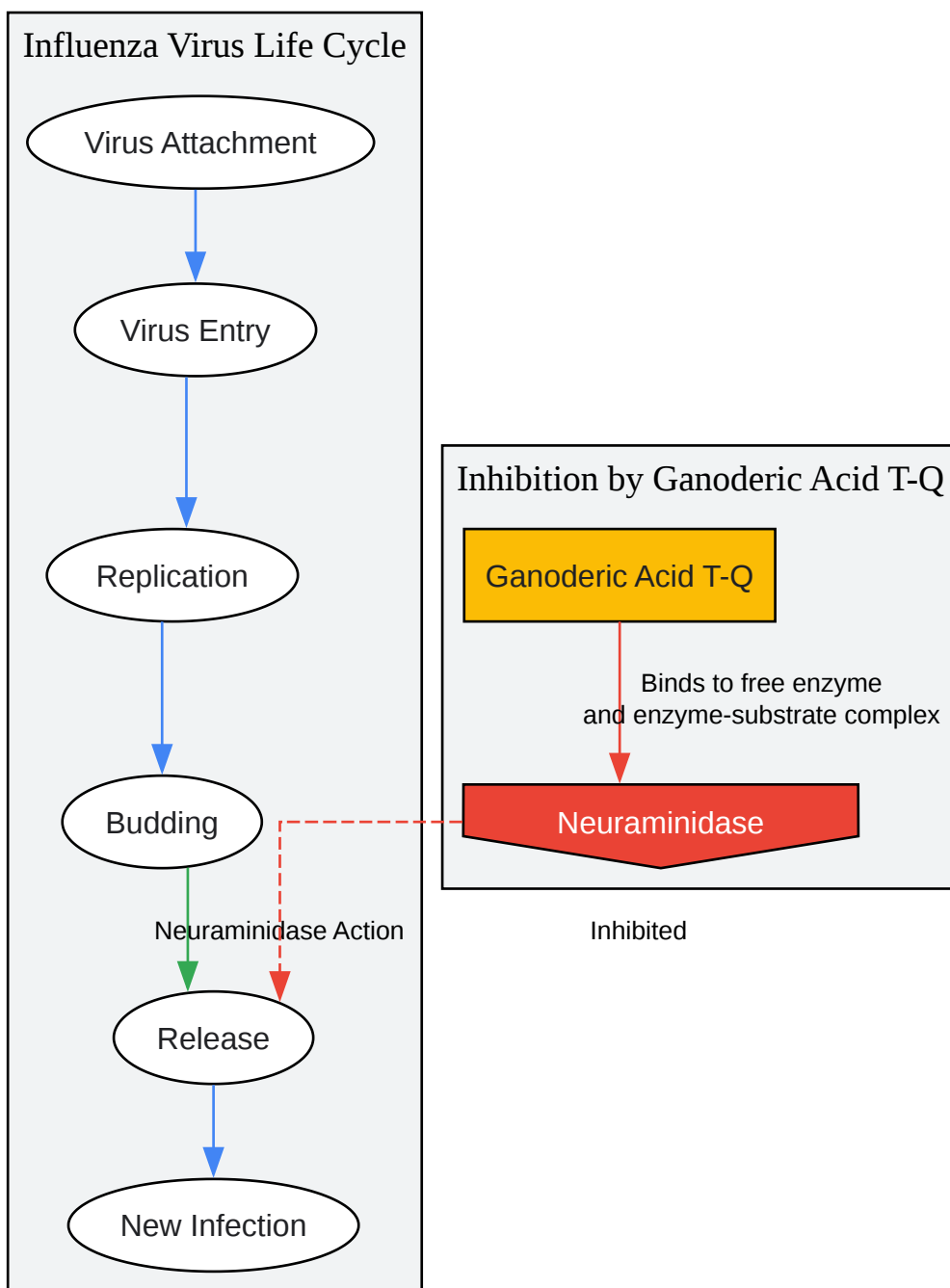
Data sourced from Zhu, Q. et al. (2015).[4]

At a concentration of 200 μM, Ganoderic Acids T-Q and TR demonstrated significant inhibition ranging from 55.4% to 96.5% against a panel of different NA subtypes.[4] However, for the oseltamivir-resistant NA (H1N1, N295S), both compounds showed reduced, though still notable, inhibition of 50% or greater.[4] The lowest inhibitory activity was observed against the NA of the H7N9 influenza strain.[4]

## Mechanism of Inhibition

Enzyme kinetics analysis has revealed that **Ganoderic Acid T-Q** exhibits a mixed-mode of inhibition on H5N1 neuraminidase.[4] This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, likely at an allosteric site, to inhibit the enzyme's activity.[4] The binding affinity of **Ganoderic Acid T-Q** is higher for the free neuraminidase (dissociation constant  $K_{ic} = 6.76$ ) than for the neuraminidase-substrate complex (dissociation constant  $K_{iu} = 17.39$ ).[4]

In silico docking studies suggest that the inhibitory action of **Ganoderic Acid T-Q** involves critical interactions with amino acid residues Arg292 and/or Glu119 within the neuraminidase active site.[1][2]



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